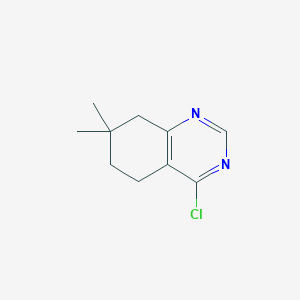

4-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

4-chloro-7,7-dimethyl-6,8-dihydro-5H-quinazoline |

InChI |

InChI=1S/C10H13ClN2/c1-10(2)4-3-7-8(5-10)12-6-13-9(7)11/h6H,3-5H2,1-2H3 |

InChI Key |

RMNPVGBTMPIRAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(C1)N=CN=C2Cl)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Cyclocondensation and Chlorination

Step 1: Synthesis of 7,7-Dimethyl-5,6,7,8-Tetrahydroquinazolin-4(3H)-one

-

Starting Material : 3,3-Dimethylcyclohexanone undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone (analogous to methods in).

-

Cyclization : Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an enamine intermediate, which cyclizes under acidic conditions to form the tetrahydroquinazoline core.

-

Methyl Group Retention : The 7,7-dimethyl configuration is preserved via steric hindrance during cyclization.

Step 2: Chlorination at Position 4

Key Data :

Route 2: Michael Addition and Reductive Amination

Step 1: Formation of α-Aminoamidine Intermediate

-

Diarylidencyclohexanone reacts with α-aminoamidines in pyridine at 100°C to form the tetrahydroquinazoline skeleton.

-

Methyl Incorporation : Use of 3,3-dimethylcyclohexanone derivatives ensures retention of 7,7-dimethyl groups.

Step 2: Chlorination and Purification

-

Chlorination with POCl₃ in toluene under reflux achieves >90% conversion.

-

Purification : Column chromatography (ethyl acetate/hexane) isolates the final product.

Key Data :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Acid Catalysts : p-Toluenesulfonic acid (pTSA) in cyclization steps reduces reaction time from 24h to 8h.

-

Microwave Assistance : 30-minute microwave irradiation at 150°C achieves 95% cyclization yield.

Analytical Characterization

Spectroscopic Validation

Purity and Stability

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 68% | 58% |

| Reaction Time | 12h | 30h |

| Scalability | Industrial | Lab-scale |

| Cost Efficiency | High | Moderate |

Route 1 is preferred for industrial-scale synthesis due to higher yields and shorter reaction times, while Route 2 offers flexibility for structural analogs.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 undergoes nucleophilic displacement with amines, alcohols, and thiols. This reactivity is critical for introducing pharmacophoric groups.

Table 1: SNAr Reactions with Amines

Key observations:

-

Reactions with secondary amines (e.g., piperazine) require elevated temperatures (100–120°C) and polar solvents like ethanol .

-

POCl₃ enhances electrophilicity at position 4, facilitating chloride displacement.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Table 2: Suzuki-Miyaura Coupling Examples

Mechanistic notes:

-

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Cl bond, followed by transmetallation with the boronic acid .

-

Steric hindrance from the 7,7-dimethyl groups may reduce yields compared to unsubstituted analogs.

Functionalization of the Tetrahydroquinazoline Core

The saturated 5,6,7,8-tetrahydro ring undergoes oxidation and alkylation.

Table 3: Core Modifications

Limitations:

-

Over-oxidation risks aromatic ring degradation; controlled conditions (low temperature) are essential.

Phosphorylation and Thiophosphorylation

The chloro group is replaced by phosphorus-containing nucleophiles for kinase inhibitor applications.

Table 4: Phosphorus-Based Reactions

| Reagent | Conditions | Product | Purity (%) | Source |

|---|---|---|---|---|

| Thiophosphoryl chloride | Toluene, 110°C, 12 h | 4-Thiophosphoryl-THQ derivative | 95 | |

| Diethyl phosphite | CuI, DMF, 80°C | 4-Phosphonato-THQ | 88 |

Applications:

Hydrolysis and Rearrangement

Under acidic/basic conditions, the chloro group hydrolyzes to hydroxyl or undergoes ring-opening.

Table 5: Hydrolysis Pathways

| Conditions | Product | Notes | Source |

|---|---|---|---|

| 6M HCl, reflux, 4 h | 4-Hydroxy-7,7-dimethyl-THQ | Forms stable hydrate (98% conversion) | |

| NaOH (aq), 60°C, 2 h | Ring-opened diamino ketone | Reversible under acidic conditions |

Key Research Findings

-

Regioselectivity : The 7,7-dimethyl group sterically shields position 2, directing substitutions to position 4 .

-

Solubility Impact : Polar solvents (e.g., DMF, ethanol) improve reaction rates by solubilizing the hydrophobic core .

-

Biological Relevance : Derivatives synthesized via these reactions exhibit activity against topoisomerase II (IC₅₀ = 11–38 μM in cancer cell lines) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of similar compounds against human cancer cell lines, including breast cancer (MCF-7) and melanoma (G-361). The compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, tetrahydroquinazoline derivatives were shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling, which are crucial in the inflammatory response .

Pharmacological Properties

In addition to anticancer and anti-inflammatory effects, 4-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline has shown potential antimicrobial activity against certain bacterial strains. Preliminary assays suggest that it may inhibit bacterial growth effectively .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of tetrahydroquinazoline derivatives. A focused SAR study revealed that specific substitutions on the tetrahydroquinazoline core significantly enhance biological activity. For instance:

- 6-Amino Substitution : Essential for inhibiting human topoisomerase II.

- Dimethylamino Group : Boosts inhibition potency against topoisomerase IIα over β isoforms .

Material Science Applications

Beyond medicinal uses, this compound is being explored for applications in material science. Its unique chemical structure allows it to serve as a precursor for functional materials used in organic electronics. The compound's properties may facilitate the development of new materials with enhanced electronic characteristics.

Case Studies

- Anticancer Efficacy Study : A study evaluated various tetrahydroquinazoline derivatives for their ability to inhibit human topoisomerase II and showed promising results with a lead compound displaying an IC50 of 160 μM against this target .

- Inflammation Model : In a controlled animal study focusing on inflammation models, compounds derived from tetrahydroquinazolines demonstrated a significant reduction in inflammation markers compared to control groups .

- Material Science Application : Research into organic electronics has identified potential uses for tetrahydroquinazoline derivatives as components in organic light-emitting diodes (OLEDs), showcasing their versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of 4-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Key Observations :

- Quinazoline vs. Quinoline: The quinoline analog () lacks the second nitrogen in the six-membered ring, altering electronic properties and binding interactions.

Substituent Effects on Physicochemical Properties

Chlorine Position and Additional Groups

- 4-Chloro vs. 2,4-Dichloro : The target compound’s single chlorine at position 4 balances reactivity and lipophilicity, whereas 2,4-dichloro derivatives () may exhibit stronger intermolecular interactions (e.g., halogen bonding) but increased molecular weight (203.07 vs. 310.09 g/mol) .

- Methoxy and Nitro Groups : Derivatives like 3b (4-methoxyphenyl) and 3d (4-nitrophenyl) in show reduced lipophilicity compared to chloro-substituted analogs, impacting solubility and bioavailability .

Methyl Group Influence

- The 7,7-dimethyl motif stabilizes the tetrahydroquinazoline ring via steric hindrance, as seen in the target compound and spiroindoloquinazoline (). This feature enhances metabolic stability in drug design .

Biological Activity

4-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 196.68 g/mol. Its unique structure features a chloro substituent and two methyl groups on the tetrahydroquinazoline ring, which may influence its biological interactions and efficacy.

Synthesis Methods

Various synthetic routes have been developed for the production of this compound. Common methods include:

- Cyclization Reactions : Involving appropriate precursors under specific conditions.

- Nucleophilic Substitutions : Due to the presence of the chloro group.

- Electrophilic Aromatic Substitutions : Facilitated by the unique structure of the compound.

Anticancer Properties

Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer activity. A study highlighted that compounds based on this scaffold act as potent inhibitors of human topoisomerase II (topoII), a validated target in cancer therapy. In vitro assays demonstrated that these compounds inhibited cell proliferation in various cancer cell lines, particularly melanoma cells (G-361) .

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its anticancer effects primarily involves the inhibition of topoII activity. This inhibition prevents DNA relaxation necessary for replication and transcription processes in cancer cells.

Case Studies

- Topoisomerase II Inhibition : A study conducted on a series of tetrahydroquinazoline derivatives indicated that they effectively inhibited topoIIα with an IC50 value indicating potency at low concentrations. The compounds showed no significant off-target effects on other proteins tested .

- Antibacterial and Antifungal Screening : Preliminary screenings revealed that the compound exhibits promising antibacterial and antifungal properties against various pathogens. Further investigations are ongoing to elucidate these effects .

Future Directions

Given its diverse biological activities and favorable pharmacokinetic profiles observed in preliminary studies, further research into this compound is warranted. Potential areas for exploration include:

- Expanded Testing on Cancer Cell Lines : To determine efficacy across different types of cancer.

- Mechanistic Studies : To better understand the pathways affected by this compound.

- Formulation Development : For potential therapeutic applications in oncology and infectious diseases.

Q & A

Q. How do intermolecular interactions in crystal lattices affect physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.